molecular formula C12H14ClN3S B13033660 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B13033660
M. Wt: 267.78 g/mol
InChI Key: SLMVHVSFFYJEME-UHFFFAOYSA-N
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Description

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a sophisticated tricyclic heterocyclic compound that belongs to the tetrahydrobenzothienopyrimidine chemical class, a scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a unique structure that serves as a key intermediate for the synthesis of more complex molecules, with the chlorine atom at the 4-position and the amine group at the 2-position offering versatile handles for further synthetic modification through nucleophilic substitution and other reactions. Compounds based on the tetrahydrobenzothienopyrimidine scaffold have demonstrated a wide range of promising biological activities in scientific studies. Notably, research on similar analogs has revealed potent anti-inflammatory properties . These compounds have been shown to significantly inhibit the secretion of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. The molecular mechanism appears to involve the suppression of the NF-κB and MAPK signaling pathways, which includes preventing the nuclear translocation of NF-κB p65 and inhibiting the degradation of IκBα, along with strong suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Furthermore, this chemical family has been investigated as a novel class of microtubule targeting agents with potential applications in oncology research. These compounds function as microtubule destabilizers, inhibiting tubulin polymerization and demonstrating potent antiproliferative effects against various human cancer cell lines. Importantly, some derivatives have shown the ability to circumvent common drug resistance mechanisms, such as P-glycoprotein (Pgp)-mediated efflux and βIII-tubulin overexpression, which often limit the efficacy of conventional chemotherapeutics like paclitaxel . Additional research avenues for related structures include their role as inhibitors of atypical Protein Kinase C (aPKC) for studying vascular permeability , and their utilization as cap moieties in the design of novel histone deacetylase (HDAC) inhibitors . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and adhering to established laboratory safety protocols.

Properties

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

4-chloro-8,8-dimethyl-7,9-dihydro-6H-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H14ClN3S/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(13)16-11(14)15-8/h3-5H2,1-2H3,(H2,14,15,16)

InChI Key

SLMVHVSFFYJEME-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of Key 4-Chloro Intermediate

  • Synthesis of Pyrimidinone Intermediate : A thiophene ester (e.g., 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene) is condensed with isonicotinonitrile under HCl catalysis in refluxing ethanol, yielding the pyrimidinone intermediate with yields around 80-85%.

  • Chlorination : The pyrimidinone is treated with Vilsmeier reagent or phosphorus oxychloride under reflux conditions to replace the 4-hydroxy or 4-oxo group with chlorine, producing the 4-chloro intermediate in high yield (up to 98%).

Nucleophilic Substitution to Install 2-Amine

  • The 4-chloro intermediate is reacted with ammonia or primary amines in refluxing ethanol or other polar solvents, often in the presence of a base, to substitute the chlorine at position 4 with an amino group. This step can be conducted under base-catalyzed condensation conditions and typically proceeds with good yields.

Introduction of 8,8-Dimethyl Groups

  • The 8,8-dimethyl substitution is generally introduced by starting from thiophene derivatives already bearing the tert-butyl or dimethyl groups on the fused ring system. For example, treatment of the corresponding tetrahydrobenzo-thiophene with formamide under reflux can yield 7-(tert-butyl)-6,7,8,9-tetrahydrobenzothieno[3,2-d]pyrimidin-4-amine, indicating the feasibility of alkyl group introduction before or during ring closure.

Alternative Routes and Functional Group Transformations

  • Some methods involve the preparation of 2-mercapto or 2-thioxo derivatives as intermediates, which are then converted to the desired amine derivatives through hydrazine hydrate treatment or other nucleophilic substitutions.

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for related thieno[2,3-d]pyrimidine derivatives, indicating potential applicability for this compound as well.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation of thiophene ester with isonicotinonitrile HCl catalysis, reflux in ethanol ~83 Formation of pyrimidinone intermediate
2 Chlorination of pyrimidinone Vilsmeier reagent (POCl3/DMF) or POCl3, reflux 90-98 Formation of 4-chloro intermediate
3 Nucleophilic substitution (amine installation) Ammonia or primary amines, reflux in ethanol/base Variable Substitution of 4-chloro with amino group
4 Alkylation or tert-butyl introduction Starting from substituted thiophene or alkylation Variable Introduction of 8,8-dimethyl groups
5 Optional functional group transformations Hydrazine hydrate, phosphorous pentasulfide, etc. Variable For related thione or mercapto intermediates
  • The chlorination step using Vilsmeier reagent is highly efficient and gives nearly quantitative yields, making it a preferred method for preparing the 4-chloro intermediate.

  • Base-catalyzed nucleophilic substitution in refluxing ethanol is a straightforward method for introducing the 2-amine group, with the possibility of using protecting groups such as Boc for amines when needed.

  • Microwave irradiation can significantly reduce reaction times and improve yields for condensation steps involving thiophene derivatives and isothiocyanates, suggesting potential for scale-up and process intensification.

  • The preparation of 2-mercapto or 2-thioxo intermediates offers alternative pathways to functionalize the pyrimidine ring, which can be leveraged for further derivatization or biological activity tuning.

  • The use of environmentally friendly catalysts such as triethylamine in some condensation reactions has been reported, offering milder conditions and reduced waste.

The preparation of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzothieno[3,2-D]pyrimidin-2-amine involves a multi-step synthetic sequence starting from substituted thiophene derivatives. Key steps include condensation to form the pyrimidinone core, chlorination to introduce the 4-chloro substituent, and nucleophilic substitution to install the 2-amine group. Alkyl substitutions at the 8,8-positions are introduced via appropriately substituted starting materials or alkylation reactions. The synthetic routes are well-documented with high yields and can be optimized using microwave irradiation and environmentally benign catalysts. These methods provide a robust foundation for the synthesis of this compound and its analogues for further research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its ability to modulate neurotransmitter systems suggests applications in neuropharmacology.

Case Study: Neuroprotective Effects
Research indicates that compounds similar to 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine exhibit neuroprotective properties by acting on NMDA receptors. These receptors are crucial in managing excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that modulation of these receptors can prevent neuronal damage and promote cell survival .

Anti-Cancer Activity

The compound has also been studied for its anti-cancer properties. Its structural features allow it to interact with various cellular pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings highlight its potential as a lead compound for developing new anti-cancer therapies .

Antimicrobial Properties

Emerging research suggests that 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine may possess antimicrobial activity against a range of pathogens.

Case Study: Efficacy Against Bacterial Strains
In laboratory settings, the compound exhibited significant antibacterial effects against multi-drug resistant bacterial strains. This suggests its potential use as a novel antimicrobial agent .

Data Tables

Application AreaMechanism of ActionKey Findings
PharmacologyNMDA receptor modulationNeuroprotective effects in neurodegenerative models
OncologyApoptosis inductionInhibition of tumor growth in cancer cell lines
MicrobiologyAntibacterial activityEffective against multi-drug resistant bacteria

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Core Scaffold Variations

A. Benzo[b]thieno[3,2-d]pyrimidines

  • Benzo[b]thieno[3,2-d]pyrimidin-4-amines (125a–j): These lack the tetrahydrobenzo ring but retain the thienopyrimidine core. Substitutions at position 4 (e.g., aryl groups) enhance kinase inhibition, particularly against CK1 and CLK1 .
  • Pyrido analogs (126a–j) : Replace the benzo ring with a pyridine moiety, improving solubility and kinase selectivity .

B. Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines

  • Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amines (7a–m): Feature a pyridine ring fused to thienopyrimidine. Antitumor activity varies with amine substituents; morpholine and piperazine derivatives show IC50 values <10 µM against leukemia cell lines .

C. Tetrahydrobenzo Derivatives

  • N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (8): Retains the tetrahydrobenzo core but substitutes position 4 with a methylated aryl group. Exhibits 68% yield in synthesis and moderate cytotoxicity .

Structural Comparison Table

Compound Class Core Structure Key Substituents Biological Activity
Target Compound Tetrahydrobenzo-thienopyrimidine 4-Cl, 8,8-dimethyl Antitumor (predicted)
Benzo[b]thieno[3,2-d]pyrimidines Benzo-thienopyrimidine 4-aryl Kinase inhibition (CK1, CLK1)
Pyrido-thienopyrimidines Pyrido-thienopyrimidine 8-amine derivatives Antitumor (IC50 <10 µM)
Tetrahydrobenzo Derivatives Tetrahydrobenzo-thienopyrimidine 4-aryl, 2-methyl Cytotoxicity, moderate activity

Antitumor Activity

  • Pyrido-thienopyrimidines (7a–m): Derivatives with piperazine substituents show potent activity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with docking studies indicating interactions with DNA topoisomerase II .
  • Tetrahydrobenzo Derivatives (6, 8) : Moderate activity due to steric hindrance from the tetrahydrobenzo ring, but N-methylation improves bioavailability .

Kinase Inhibition

  • Benzo[b]thieno[3,2-d]pyrimidin-4-amines (125a–j): Inhibit CK1δ/ε and CLK1 at nanomolar concentrations (IC50 ~50–100 nM), attributed to hydrogen bonding with kinase ATP-binding pockets .
  • Target Compound : Predicted to inhibit kinases like CDK5/p25 due to chloro and dimethyl groups enhancing hydrophobic interactions .

Structure-Activity Relationships (SAR)

  • Chloro Substituents : Enhance electrophilicity and binding to kinase catalytic sites (e.g., CDK5) .
  • Dimethyl Groups (8,8-position) : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
  • Amine Fragments : Piperazine and morpholine derivatives enhance solubility and antitumor efficacy .

Biological Activity

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a thienopyrimidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure comprising a thieno and pyrimidine moiety. The presence of a chloro group and dimethyl substitutions enhances its chemical reactivity. Its molecular formula is C12H14ClN3SC_{12}H_{14}ClN_3S with a CAS number of 2102410-54-6.

Antitumor Activity

Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, in studies evaluating microtubule depolymerization effects, compounds related to 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine demonstrated potent antiproliferative effects against various cancer cell lines. Notably, one derivative showed an EC50 value of 19 nM in MDA-MB-435 cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In a study evaluating structural analogs, compounds similar to 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The best-performing analogs showed zones of inhibition comparable to established antibiotics .

Antioxidant Properties

Recent investigations highlighted the antioxidant potential of thienopyrimidine derivatives. The incorporation of electron-donating groups in the pyrimidine ring significantly enhanced antioxidant activity. Compounds with specific substitutions demonstrated inhibition rates for free radical-induced lipid oxidation ranging from 19% to 30% .

The mechanisms underlying the biological activities of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involve interactions with various biological targets:

  • Microtubule Dynamics : The compound disrupts microtubule formation through binding to tubulin proteins.
  • Enzyme Inhibition : It shows potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis .
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely linked to their structural features. A comparative analysis of related compounds reveals that:

Compound NameStructural FeaturesBiological Activity
Thieno[3,2-D]pyrimidineLacks chloro substitutionAntimicrobial
6-Methylthieno[3,2-D]pyrimidineMethyl group instead of dimethylAnti-inflammatory
4-Amino-thieno[3,2-D]pyrimidineAmino substitution at position 4Kinase inhibition

The unique combination of substituents in 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine enhances its reactivity and biological activity compared to other derivatives .

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines via microtubule destabilization.
  • Antimicrobial Evaluation : A series of thienopyrimidine-sulfonamide hybrids were synthesized and tested against E. coli and S. aureus, revealing promising antibacterial activity with some compounds exhibiting higher efficacy than traditional antibiotics .

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